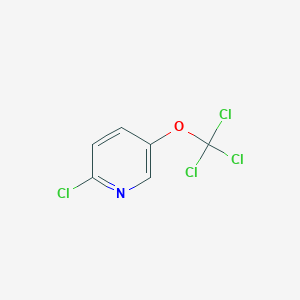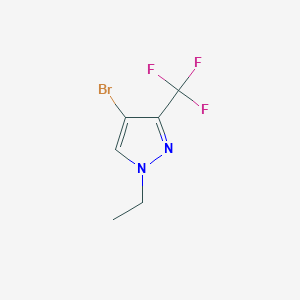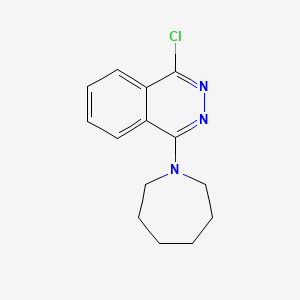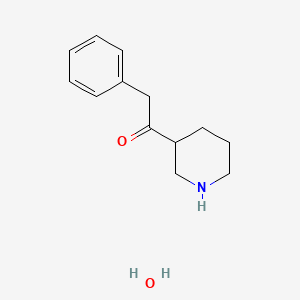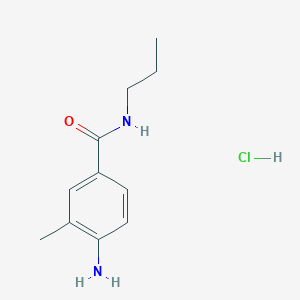![molecular formula C10H12N2S B1522539 3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile CAS No. 37845-63-9](/img/structure/B1522539.png)
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile
Vue d'ensemble
Description
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is a sulfur-containing organic compound. It has a CAS Number of 37845-63-9 and a molecular weight of 192.28 .
Synthesis Analysis
The synthesis of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular formula of this compound is C10H12N2S . The InChI code is 1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 192.28 .Applications De Recherche Scientifique
Cross-Coupling of Remote meta-C–H Bonds
An innovative approach utilizing a nitrile template enables the meta-C–H arylation and methylation of phenolic derivatives, demonstrating the compound's utility in complex organic syntheses. This method capitalizes on a U-shaped template to facilitate the cross-coupling of C–H bonds with organoborons, showcasing the compound's role in expanding the toolbox of synthetic chemistry (L. Wan et al., 2013).
Antimicrobial Applications
New heterocyclic compounds incorporating the sulfamoyl moiety, derived from a reaction involving cyanoacetamide, have shown promising antimicrobial activities. This research underscores the potential of such derivatives in combating microbial resistance and expanding therapeutic options (E. Darwish et al., 2014).
Antiulcer Agent Development
Compounds synthesized from 3-sulfanylpropanoic acid analogs exhibited significant antiulcer potential in vivo, highlighting a new avenue for the treatment of gastric ulcers. This work emphasizes the compound's therapeutic potential beyond its structural and chemical utility (Shakti Prasanna Sahoo & B. B. Subudhi, 2014).
Corrosion Inhibition
Schiff bases derived from sulfanylphenyl compounds have demonstrated effectiveness as corrosion inhibitors, particularly in acidic media. This application is crucial for extending the lifespan of metals in industrial settings, showcasing the compound's utility in materials science (M. Behpour et al., 2009).
CNS Activity Enhancement
The synthesis and pharmacological evaluation of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have revealed notable antidepressant and anxiolytic properties. This finding opens new paths for the development of central nervous system therapeutics, highlighting the compound's potential in medicinal chemistry (F. Clerici et al., 2001).
Propriétés
IUPAC Name |
3-(2-aminophenyl)sulfanyl-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJKBHPVLSGOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


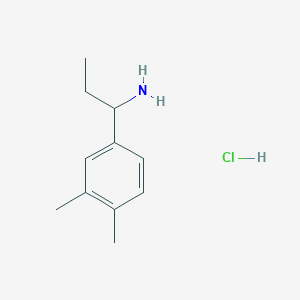
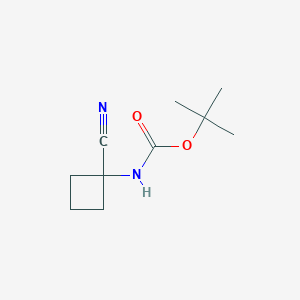
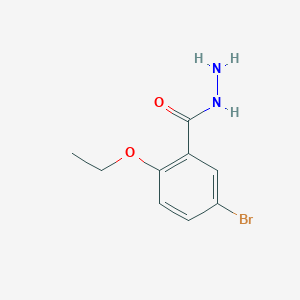
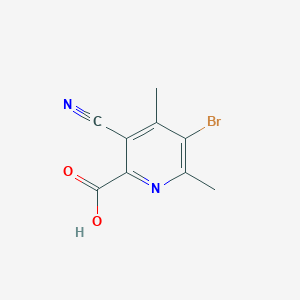
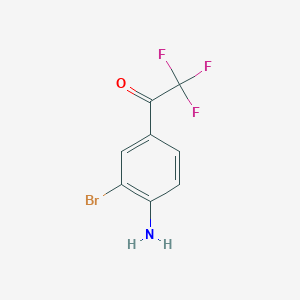

![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)

